BenchChemオンラインストアへようこそ!

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Physicochemical profiling Drug-likeness Permeability optimization

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide (CAS 954077-76-0) occupies a differentiated position within the piperidine-benzamide class. Its 2,4,6-trimethylbenzamide pharmacophore combined with the N-(2-methoxyethyl) substituent delivers an optimal intermediate logP (~4.17) and moderate TPSA (~52.6 Ų) — well below the 70 Ų CNS permeability threshold — while retaining only a single H-bond donor. This profile directly addresses the procurement need for CNS-programmable fragments where hydroxyethyl analogs risk excessive H-bond donation and methylsulfonyl variants sacrifice permeability. The methoxyethyl group provides a modular vector for downstream biotinylation or photoaffinity labeling in chemical proteomics without disrupting the core pharmacophore. Buyers should prioritize this scaffold over related N-substituted analogs where blood-brain barrier penetration, metabolic stability, or synthetic tractability for probe derivatization are critical decision parameters.

Molecular Formula C19H30N2O2
Molecular Weight 318.461
CAS No. 954077-76-0
Cat. No. B2441946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide
CAS954077-76-0
Molecular FormulaC19H30N2O2
Molecular Weight318.461
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CCOC)C
InChIInChI=1S/C19H30N2O2/c1-14-11-15(2)18(16(3)12-14)19(22)20-13-17-5-7-21(8-6-17)9-10-23-4/h11-12,17H,5-10,13H2,1-4H3,(H,20,22)
InChIKeyMRIZDNYVSKTTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide (CAS 954077-76-0): Structural and Procurement Baseline


N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide (CAS 954077-76-0) is a synthetic piperidine-benzamide derivative with molecular formula C19H30N2O2 and a molecular weight of 318.46 g/mol . The compound features a 2,4,6-trimethylbenzamide pharmacophore linked via a methylene bridge to a piperidine ring bearing an N-(2-methoxyethyl) substituent (SMILES: CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CCOC)C) . This structural class overlaps with benzamide-based kinase inhibitors, ion channel modulators, and GPCR ligands described in the medicinal chemistry literature, though direct biological characterization data for this specific compound remains limited in the public domain [1].

Why Generic Substitution of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide Is Not Advisable


The 2,4,6-trimethylbenzamide scaffold permits substantial variation in the N-piperidine substituent (e.g., methoxyethyl vs. methylsulfonyl, cyclopentyl, furanylmethyl, or thiophenylmethyl) that modulates key drug-like properties including lipophilicity, hydrogen-bond acceptor capacity, and metabolic stability [1]. Even within the methoxyethyl sub-series, the methoxy oxygen serves as a hydrogen-bond acceptor (contributing to a TPSA of approximately 52.6 Ų) while the terminal methyl group adds lipophilic character (clogP estimated at ~3.0–4.2) [2]. Replacing the methoxyethyl with a hydroxyethyl group alters logD by ~1–2 units and introduces an additional H-bond donor, which can shift off-target binding profiles; substitution with methylsulfonyl drastically increases polar surface area (>75 Ų) and may reduce membrane permeability . For procurement decisions, these physicochemical differences translate into distinct solubility, permeability, and target engagement profiles that cannot be assumed interchangeable without direct comparative assay data.

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide: Quantitative Differentiation Evidence for Scientific Selection


Hydrogen-Bond Acceptor Profile: Methoxyethyl vs. Methylsulfonyl and Hydroxyethyl Comparators

The N-(2-methoxyethyl) substituent on the piperidine ring confers an additional H-bond acceptor (ether oxygen) without introducing H-bond donors, yielding a topological polar surface area (TPSA) of approximately 52.6 Ų [1]. In contrast, the N-methylsulfonyl analog 2,4,6-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide possesses two sulfonyl oxygen H-bond acceptors and a larger TPSA exceeding 75 Ų, while the N-(2-hydroxyethyl) analog introduces one H-bond donor (raising HBD count from 1 to 2) . For CNS-targeted programs, the methoxyethyl variant's lower TPSA and absence of additional HBDs favor blood-brain barrier penetration relative to more polar comparators [2].

Physicochemical profiling Drug-likeness Permeability optimization

Lipophilicity (clogP) Differentiation: Methoxyethyl vs. Cyclopentyl and Thiophenylmethyl Analogs

The N-(2-methoxyethyl) group provides a calculated partition coefficient (clogP) estimated at approximately 3.5–4.2 for the target compound, reflecting a balanced hydrophilic-lipophilic character [1]. In comparison, the N-cyclopentyl analog (CAS 953993-33-4; N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide) is predicted to have a higher clogP (>4.5) due to the all-carbon cyclopentyl ring, while the N-(thiophen-2-ylmethyl) analog (CAS 954081-05-1) introduces aromatic character that can engage in π-stacking interactions not available to the methoxyethyl variant [2]. The methoxyethyl group thus occupies a distinct intermediate lipophilicity range that may offer advantages in solubility-permeability balance for orally bioavailable lead series [3].

Lipophilicity modulation ADME optimization Solubility prediction

Synthetic Accessibility and Procurement Differentiation: Methoxyethyl vs. Heterocyclic-Substituted Analogs

The N-(2-methoxyethyl)piperidine precursor (1-(2-methoxyethyl)piperidine) is commercially available in multi-gram quantities at moderate cost, requiring only a single-step reductive amination or amide coupling with 2,4,6-trimethylbenzoic acid to access the target compound . In contrast, the N-(furan-2-ylmethyl) and N-(thiophen-2-ylmethyl) analogs require heterocyclic aldehyde precursors with higher procurement costs and more complex purification due to potential furan/thiophene ring instability under acidic conditions . The N-methylsulfonyl analog introduces an additional synthetic step (sulfonylation), increasing overall synthetic burden and cost by an estimated 30–50% based on typical CRO pricing models .

Synthetic tractability Supply chain reliability Cost efficiency

Procurement-Relevant Application Scenarios for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide


Fragment-Based Drug Design (FBDD) and Scaffold Hopping Programs

The 2,4,6-trimethylbenzamide core serves as a privileged fragment in kinase inhibitor design, with the N-(2-methoxyethyl)piperidine moiety providing a modular handle for vector-based library expansion. The intermediate lipophilicity (clogP ~4.17) and moderate TPSA (~52.6 Ų) position this compound within favorable fragment-like property space, making it suitable as a starting point for FBDD campaigns where subsequent optimization of the methoxyethyl group can modulate pharmacokinetic properties without altering the core pharmacophore .

Selectivity Profiling Against Benzamide-Responsive Kinase Targets

Benzamide-containing piperidine derivatives have been extensively characterized as Pim kinase inhibitors, with representative compounds in patent US9394297B2 demonstrating nanomolar potency [1]. The methoxyethyl substituent on the target compound can be compared head-to-head with methylsulfonyl, cyclopentyl, and heterocyclic analogs in selectivity panels (e.g., Pim-1/Pim-2/Pim-3 vs. broader kinome profiling) to establish whether the ether oxygen contributes to isoform selectivity through unique H-bond interactions within the kinase hinge region.

CNS Penetration-Focused Lead Optimization

With a TPSA well below the 70 Ų threshold typically associated with CNS penetration and only one H-bond donor (the amide NH), this compound is structurally suited for CNS drug discovery programs [2]. The methoxyethyl group provides a polarity handle for fine-tuning brain exposure without the P-glycoprotein efflux liability often seen with more polar N-substituents (e.g., sulfonamides, carboxylic acids). Procurement for CNS programs should prioritize this scaffold over hydroxyethyl or methylsulfonyl analogs where BBB penetration is a critical parameter.

Chemical Biology Tool Compound for Target Deconvolution Studies

The synthetic accessibility of the target compound (two steps from commercially available precursors) facilitates rapid preparation of biotinylated or photoaffinity-labeled derivatives via functionalization of the methoxyethyl terminus or the benzamide ring. This compound is therefore recommended for chemical proteomics workflows (e.g., affinity enrichment-mass spectrometry) where structurally related but synthetically less tractable analogs (e.g., thiophenylmethyl variants) would require additional protecting group strategies due to heterocycle sensitivity .

Quote Request

Request a Quote for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.